
5-((dimethylamino)methyl)-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((dimethylamino)methyl)-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound features a dimethylamino group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((dimethylamino)methyl)-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of indole-2-carboxylic acid with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
化学反応の分析
Types of Reactions
5-((dimethylamino)methyl)-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
5-((dimethylamino)methyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-((dimethylamino)methyl)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The dimethylamino group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
Indole-2-carboxylic acid: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.
5-methyl-1H-indole-2-carboxylic acid: Contains a methyl group instead of a dimethylamino group, leading to variations in reactivity and applications.
5-((ethylamino)methyl)-1H-indole-2-carboxylic acid: Similar structure but with an ethylamino group, which can affect its chemical behavior and biological effects.
Uniqueness
The presence of the dimethylamino group in 5-((dimethylamino)methyl)-1H-indole-2-carboxylic acid makes it unique compared to other indole derivatives. This functional group can significantly influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
5-[(dimethylamino)methyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-14(2)7-8-3-4-10-9(5-8)6-11(13-10)12(15)16/h3-6,13H,7H2,1-2H3,(H,15,16) |
InChIキー |
WQNYRKFHFWKFRP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC2=C(C=C1)NC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12946954.png)
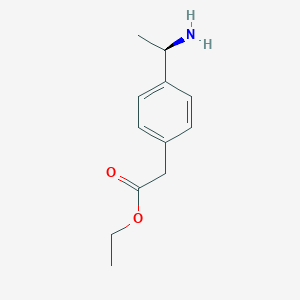
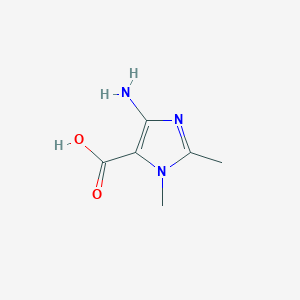
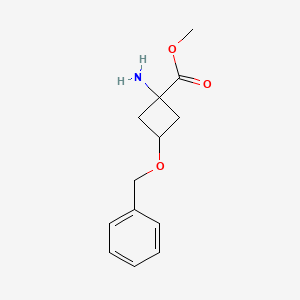


![2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12946987.png)
![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12947003.png)
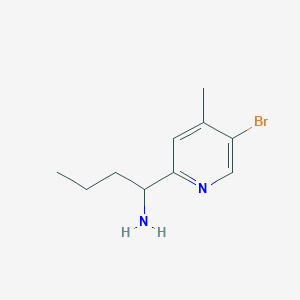
![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)

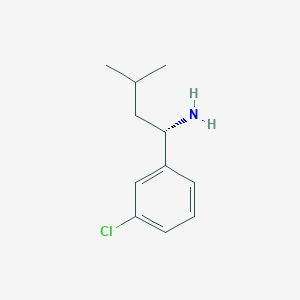
![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)
